cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane
CAS No.: 170299-61-3
Cat. No.: VC20909320
Molecular Formula: C9H17NO3
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 170299-61-3 |
|---|---|
| Molecular Formula | C9H17NO3 |
| Molecular Weight | 187.24 g/mol |
| IUPAC Name | tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate |
| Standard InChI | InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-7-4-6(7)5-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7-/m1/s1 |
| Standard InChI Key | OCKKMJSVLVALMF-RNFRBKRXSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1C[C@@H]1CO |
| SMILES | CC(C)(C)OC(=O)NC1CC1CO |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC1CO |
Introduction
cis-1-(tert-Butoxycarbonyl-amino)-2-(hydroxymethyl)cyclopropane is a complex organic compound featuring a unique three-membered cyclopropane ring structure. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group and a hydroxymethyl substituent on the cyclopropane ring. This configuration imparts distinct chemical properties, making it valuable in medicinal chemistry and organic synthesis.
Stereochemistry and Biological Significance
This compound exists as a cis isomer, meaning that both the Boc-amino and hydroxymethyl groups are positioned on the same side of the cyclopropane ring. This stereochemistry is crucial for mimicking natural peptides' three-dimensional structures, enhancing binding affinity and bioactivity in peptidomimetics.
Applications in Peptidomimetic Synthesis
cis-1-(tert-Butoxycarbonyl-amino)-2-(hydroxymethyl)cyclopropane serves as an intermediate in synthesizing peptidomimetics—molecules that mimic peptides but offer improved stability or other desirable properties. Its unique combination of functional groups allows researchers to develop novel therapeutic agents targeting various diseases.
Comparison with Similar Compounds
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| Cis-2-(Boc-amino)cyclopropanemethanol | Similar Boc protection; different positioning of hydroxymethyl | Potentially different biological activities |
| 1-Amino-2-hydroxymethylcyclopropane | Lacks Boc protection; free amine | More reactive due to unprotected amine |
| 3-Hydroxy-cycloheptanecarboxylic acid (not directly related but illustrates diverse reactivity) | Different functional groups; no Boc protection | Displays distinct reactivity and biological activity |
While specific data tables comparing these compounds directly are not available from reliable sources beyond , which we cannot use here, their structural differences highlight varied applications based on their chemical properties.
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